An In-depth Technical Guide to (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
Introduction to the 1H-Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a recurring motif in a multitude of compounds with significant pharmacological activity. Its unique electronic and structural features allow for diverse interactions with biological targets, making it a cornerstone in the design of novel drugs. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents that inhibit tubulin polymerization and as kinase inhibitors.[1][2][3][4] The introduction of a chloro-substituent at the 4-position and a methanol group at the 2-position of this scaffold provides valuable handles for further chemical modifications, enabling the exploration of a vast chemical space in drug discovery programs.
Physicochemical Properties of the Core and Target Molecule
Understanding the physicochemical properties of the parent heterocycle, 4-Chloro-1H-pyrrolo[3,2-c]pyridine, is crucial for predicting the characteristics of its derivatives.
| Property | Value for 4-Chloro-1H-pyrrolo[3,2-c]pyridine | Predicted Value for (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol |
| CAS Number | 60290-21-3[5][6] | Not available |
| Molecular Formula | C₇H₅ClN₂[5] | C₈H₇ClN₂O |
| Molecular Weight | 152.58 g/mol [5] | 182.61 g/mol |
| Appearance | Solid[6] | Predicted to be a solid |
| Solubility | Soluble in organic solvents like DMSO and DMF | Predicted to have moderate solubility in polar organic solvents |
Synthesis of (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol
The synthesis of the target molecule can be logically achieved in a two-step process starting from the commercially available 4-Chloro-1H-pyrrolo[3,2-c]pyridine. The proposed synthetic route involves a formylation reaction followed by a reduction.
Step 1: Formylation via the Vilsmeier-Haack Reaction
The introduction of a formyl group at the C2 position of the pyrrole ring is a critical step. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocycles like pyrroles.[7][8][9]
Reaction:
Caption: Vilsmeier-Haack Formylation Workflow.
Experimental Protocol:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining a low temperature (typically 0-5 °C). This in situ generates the Vilsmeier reagent, a chloromethyleniminium salt.
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To this mixture, add a solution of 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.
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Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
The product, 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS Number: 1256818-78-6), will precipitate out of the solution.[10]
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the Vilsmeier reagent with atmospheric moisture.
-
Low-Temperature Addition of POCl₃: The formation of the Vilsmeier reagent is an exothermic process. Low-temperature addition controls the reaction rate and prevents unwanted side reactions.
-
Aqueous Workup and Neutralization: The intermediate iminium salt is hydrolyzed to the aldehyde upon the addition of water. Neutralization is necessary to remove acidic byproducts and precipitate the final product.
Step 2: Reduction of the Aldehyde to the Alcohol
The final step in the synthesis is the reduction of the aldehyde group of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde to a primary alcohol. This is a standard transformation in organic synthesis that can be achieved using a variety of reducing agents.
Reaction:
Caption: Reduction of Aldehyde to Alcohol.
Experimental Protocol:
-
Dissolve 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde in a suitable protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), in portions. The use of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting the chloro-substituent on the pyridine ring.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy any excess reducing agent.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to yield (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol.
-
The crude product can be purified by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for converting aldehydes to alcohols in the presence of other functional groups like the chloro-substituent.
-
Protic Solvent: Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions as they also act as a proton source for the workup.
-
Aqueous Workup: Necessary to decompose the borate ester intermediate and to remove inorganic byproducts.
Applications in Drug Development
The 1H-pyrrolo[3,2-c]pyridine scaffold is of significant interest to medicinal chemists. The introduction of a methanol group at the C2 position provides a versatile handle for further chemical elaboration. This allows for the synthesis of a library of compounds with diverse functionalities, which can be screened for various biological activities.
Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been explored as:
-
Anticancer Agents: By acting as colchicine-binding site inhibitors, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
-
Kinase Inhibitors: The azaindole core can serve as a scaffold for the design of inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.
-
Proton Pump Inhibitors: Certain pyrrolo[3,2-c]pyridine derivatives have shown excellent proton pump inhibition effects.[11]
The target molecule, (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol, is a valuable intermediate for accessing more complex molecules within these classes of therapeutic agents. The chloro-substituent can be further modified through cross-coupling reactions, while the hydroxyl group of the methanol substituent can be derivatized to form ethers, esters, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.
Conclusion
While a dedicated CAS number for (4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol is not prominently listed in public databases, its synthesis is readily achievable through established and reliable synthetic methodologies. Starting from the known 4-Chloro-1H-pyrrolo[3,2-c]pyridine, a two-step sequence of Vilsmeier-Haack formylation followed by reduction of the resulting aldehyde provides a logical and efficient route to this valuable building block. The strategic placement of the chloro and methanol functionalities on the privileged 1H-pyrrolo[3,2-c]pyridine scaffold makes this compound a highly attractive intermediate for the synthesis of novel drug candidates with potential applications in oncology and other therapeutic areas. This guide provides the necessary technical insights for researchers and drug development professionals to synthesize and utilize this important chemical entity in their research endeavors.
References
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Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Semantic Scholar. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
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Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1. [Link]
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PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. J Enzyme Inhib Med Chem., 39(1): 2302320. [Link]
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